![molecular formula C21H18FNO2 B4651304 N-[2-(4-fluorophenoxy)ethyl]-2-biphenylcarboxamide](/img/structure/B4651304.png)
N-[2-(4-fluorophenoxy)ethyl]-2-biphenylcarboxamide
Overview
Description
N-[2-(4-fluorophenoxy)ethyl]-2-biphenylcarboxamide, commonly known as fluoro-PEA, is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. It belongs to the class of compounds known as phenylethylamines, which are known to have a range of biological effects. Fluoro-PEA has been shown to have a number of interesting properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of fluoro-PEA is not fully understood, but it is thought to act on several different receptors in the brain. It has been shown to bind to and activate the sigma-1 receptor, which is involved in a number of cellular processes, including calcium signaling and protein folding. It has also been shown to interact with the dopamine and norepinephrine transporters, which are involved in the regulation of mood and attention.
Biochemical and Physiological Effects:
Fluoro-PEA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased feelings of alertness and focus. It has also been shown to have analgesic and anti-inflammatory effects, which may make it useful in the treatment of conditions such as chronic pain.
Advantages and Limitations for Lab Experiments
One of the advantages of fluoro-PEA is that it has been extensively studied, and its properties are well understood. This makes it a useful tool for researchers who are interested in studying the effects of different compounds on the brain and nervous system. However, one of the limitations of fluoro-PEA is that it can be difficult to synthesize, which may limit its availability for use in research.
Future Directions
There are a number of future directions for research on fluoro-PEA. One area of interest is its potential use as a treatment for conditions such as Parkinson's disease and ADHD. Another area of interest is its potential use as a tool for studying the sigma-1 receptor and its role in cellular processes. Additionally, there is ongoing research into the synthesis of fluoro-PEA and other related compounds, which may lead to the development of new and more effective drugs.
Scientific Research Applications
Fluoro-PEA has been the subject of numerous scientific studies due to its potential applications in the field of pharmaceuticals. It has been shown to have a range of biological effects, including analgesic, anti-inflammatory, and antidepressant properties. It has also been studied for its potential use as a treatment for conditions such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO2/c22-17-10-12-18(13-11-17)25-15-14-23-21(24)20-9-5-4-8-19(20)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJOCOMEEKPNEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NCCOC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenoxy)ethyl]biphenyl-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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